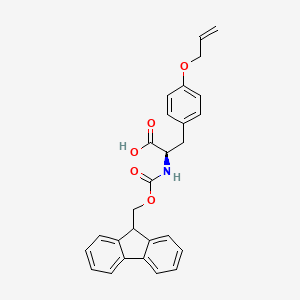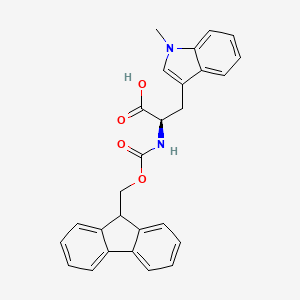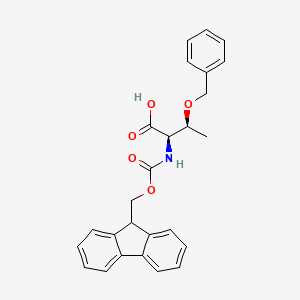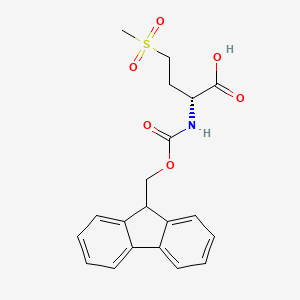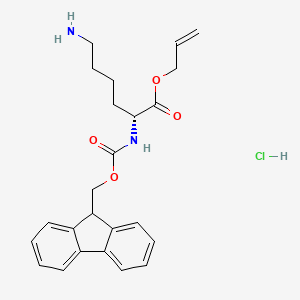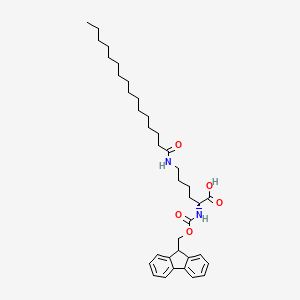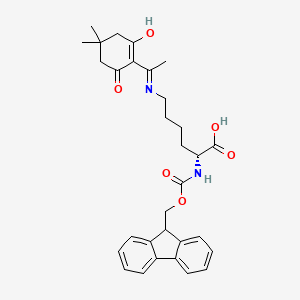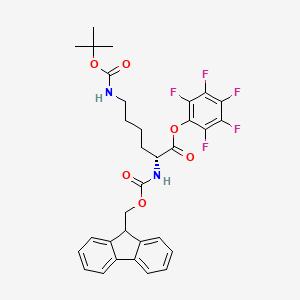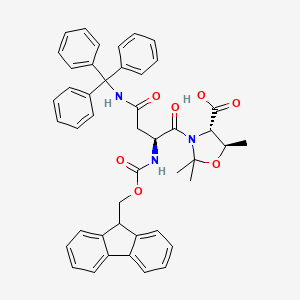
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a peptide derivative that is used in a variety of synthetic and research applications. It is a synthetic peptide that has been used in a variety of scientific research studies and laboratory experiments. This peptide derivative is a combination of the amino acids Fmoc (Fluorenylmethoxycarbonyl) Asn (Asparagine), Thr (Threonine) and Psime (Psimethate) and Mepro (Methoxy-2-propyl). Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a highly versatile compound that has been used in a variety of scientific research studies and laboratory experiments.
科学的研究の応用
Solid-Phase Peptide Synthesis (SPPS)
Fmoc Strategy in SPPS : The Fmoc strategy is widely used in SPPS due to its efficiency and the mild conditions required for the deprotection of the Fmoc group. This approach enables the synthesis of complex peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin. Research has demonstrated the application of Fmoc-protected amino acids, including those with specific side chain protections like Trt (trityl), for synthesizing biologically relevant peptides, such as tau phosphopeptides related to Alzheimer's Disease research (Shapiro et al., 1996).
Orthogonal Protection Strategies : The development of orthogonally protected amino acids facilitates the synthesis of peptides with complex post-translational modifications. For instance, the synthesis of orthogonally protected l-threo-β-ethoxyasparagine demonstrates the capability to introduce specific side chain functionalities, a principle that can be applied to the synthesis of peptides with modified threonine residues (Spengler et al., 2010).
Applications in Biological Studies : The use of Fmoc-protected amino acids extends to the synthesis of peptides for biological studies, including the creation of phosphotyrosine-containing peptides for research in signaling pathways and disease mechanisms. Such synthetic peptides are crucial for understanding protein function and interaction in a cellular context (Kitas et al., 1989).
Advanced Synthesis Techniques : Research has also explored the development of novel protecting groups and synthesis techniques to improve the efficiency and yield of peptide synthesis. These advancements enable the creation of peptides with precise structural and functional properties required for therapeutic and diagnostic applications (Kar et al., 2020).
特性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-CRSWUFPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100731 |
Source


|
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH | |
CAS RN |
957780-59-5 |
Source


|
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

